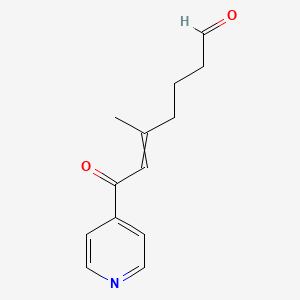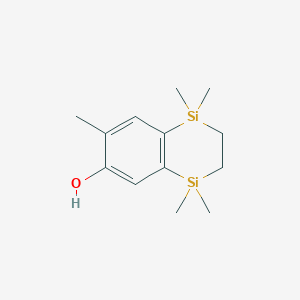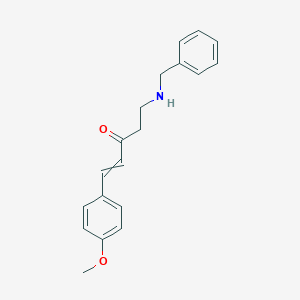
1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a methanimine group attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine typically involves the reaction of 2-fluoroaniline with thiocarbohydrazide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and the organism being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Fluorophenyl)-3-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)urea
- 4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid
Uniqueness
1-(2-Fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine is unique due to its specific combination of a fluorophenyl group and a methanimine group attached to the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
827022-34-4 |
|---|---|
Molekularformel |
C9H6FN3S |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)methanimine |
InChI |
InChI=1S/C9H6FN3S/c10-8-4-2-1-3-7(8)5-11-9-13-12-6-14-9/h1-6H |
InChI-Schlüssel |
VBQSUJGQYIEQSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=NN=CS2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)

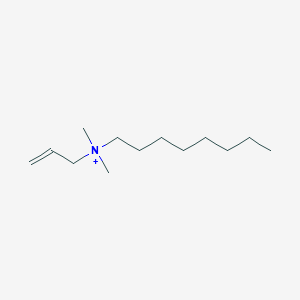
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
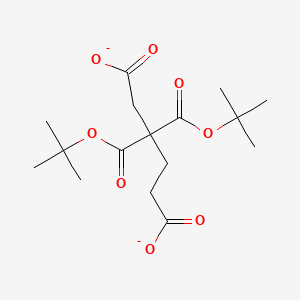
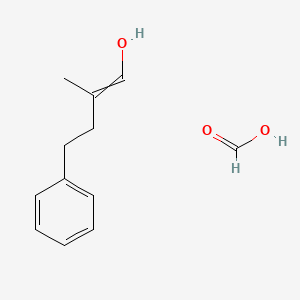
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
